For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 4-Desmethyl-2-methyl Celecoxib
Introduction
4-Desmethyl-2-methyl celecoxib is a chemical analog and derivative of celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). Structurally similar to its parent compound, it is recognized primarily for its activity as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selective inhibition is the cornerstone of its mechanism of action, conferring upon it anti-inflammatory, analgesic, and antipyretic properties.[2] By targeting COX-2, 4-Desmethyl-2-methyl celecoxib effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] This makes it a compound of significant interest for research into inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2] While its primary mechanism is well-defined, the broader pharmacological profile, including potential COX-independent effects observed with its parent compound, warrants a thorough investigation.
Primary Mechanism of Action: Selective COX-2 Inhibition
The principal mechanism of action for 4-Desmethyl-2-methyl celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[5]
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COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]
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COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[6] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[7]
By selectively inhibiting COX-2, 4-Desmethyl-2-methyl celecoxib decreases the production of these inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6] This selectivity is believed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[6][7] The inhibitory potency of 4-Desmethyl-2-methyl celecoxib against COX-2 has been quantified in preclinical studies.[1][2][3]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the reported quantitative data for the inhibitory action of 4-Desmethyl-2-methyl celecoxib on its primary target.
| Compound | Target | IC50 Value | Reported Activity |
| 4-Desmethyl-2-methyl celecoxib | COX-2 | 0.069 µM | Anti-inflammatory, Analgesic, Antipyretic |
Data sourced from multiple consistent reports.[1][2][3]
Another analog, Desmethyl Celecoxib, has also been studied and shows potent COX-2 inhibition.
| Compound | Target | IC50 Value | Reported Activity |
| Desmethyl Celecoxib | COX-2 | 32 nM | Anti-inflammatory |
Data sourced from multiple consistent reports.[8][9]
Signaling Pathway: Prostaglandin Synthesis Inhibition
The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition by 4-Desmethyl-2-methyl Celecoxib.
Caption: Inhibition of the COX-2 pathway by 4-Desmethyl-2-methyl Celecoxib.
Potential COX-Independent Mechanisms of Action
While direct evidence for 4-Desmethyl-2-methyl celecoxib is emerging, extensive research on its parent compound, celecoxib, has revealed several mechanisms of anticancer activity that are independent of COX-2 inhibition.[10][11][12] These pathways represent important areas of investigation for its derivatives.
Induction of Apoptosis
Celecoxib and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through COX-independent pathways.[10][13]
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Mitochondrial (Intrinsic) Pathway: Studies on celecoxib derivatives indicate they can trigger apoptosis by disrupting the mitochondrial membrane potential.[10] This leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in cell death.[10]
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Endoplasmic Reticulum (ER) Stress: Celecoxib can promote apoptosis by inducing ER stress.[11] The accumulation of unfolded proteins in the ER triggers a signaling cascade that can lead to cell death if homeostasis is not restored.[11]
Caption: Mitochondrial pathway of apoptosis induced by celecoxib analogues.
Cell Cycle Arrest
Celecoxib has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, an effect that is often independent of COX-2 expression levels.[12][14]
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G0/G1 Phase Arrest: In several cancer cell lines, including colon and prostate cancer, celecoxib induces arrest in the G0/G1 phase of the cell cycle.[12][15][16] This is often associated with the up-regulation of cell cycle inhibitory proteins like p21 and p27 and the down-regulation of cyclins A and B1.[12]
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G2/M Phase Arrest: In other cell types, such as oral cancer and HeLa cells, celecoxib and its derivatives cause cell cycle arrest at the G2/M checkpoint.[10][17][18] This effect has been linked to the down-regulation of cyclin B1.[18]
Caption: Cell cycle arrest points induced by celecoxib and its analogues.
Modulation of Other Signaling Pathways
Research into celecoxib has identified its ability to modulate key signaling pathways involved in cancer progression, independent of its effects on COX-2.
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Inhibition of NF-κB Signaling: Celecoxib can suppress the activation of the NF-κB signaling pathway, which is crucial for inflammatory responses and tumor progression.[19]
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Inhibition of Akt Signaling: The pro-survival PI3K/Akt pathway is another target. Celecoxib has been shown to promote apoptosis by inhibiting this pathway.[11]
Experimental Protocols: Key Methodologies
The following section details generalized protocols for key experiments used to elucidate the mechanism of action of compounds like 4-Desmethyl-2-methyl celecoxib.
In Vitro COX-1/COX-2 Inhibition Assay
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Objective: To determine the concentration of the compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50) and thereby establish its potency and selectivity.
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Methodology:
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Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
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Reaction Mixture: The enzyme is pre-incubated with various concentrations of 4-Desmethyl-2-methyl celecoxib or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.
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Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
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Quantification: The reaction is allowed to proceed for a defined time at 37°C and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
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Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
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Cell Viability (MTT) Assay
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Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
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Methodology:
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: The cells are treated with a range of concentrations of 4-Desmethyl-2-methyl celecoxib for a specified duration (e.g., 24, 48, 72 hours).
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MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
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Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
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Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
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Cell Cycle Analysis by Flow Cytometry
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Objective: To determine the effect of the compound on cell cycle distribution.
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Methodology:
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Cell Treatment: Cells are treated with the compound or vehicle for a set time period.
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Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.
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Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of RNA.
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Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
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Analysis: The data is used to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
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Experimental Workflow
The diagram below outlines a logical workflow for investigating the mechanism of action of a novel compound.
Caption: A tiered experimental workflow for mechanism of action studies.
Conclusion
4-Desmethyl-2-methyl celecoxib is a potent and selective COX-2 inhibitor, which constitutes its primary mechanism of action for exerting anti-inflammatory and analgesic effects. Its ability to reduce prostaglandin synthesis underpins its therapeutic potential in inflammatory diseases. Based on extensive research on its parent compound, celecoxib, there is a strong rationale for investigating potential COX-independent activities, including the induction of apoptosis and cell cycle arrest in neoplastic cells. These secondary mechanisms could broaden its therapeutic applicability, particularly in the context of cancer research. Future studies should focus on delineating these potential COX-independent pathways and validating its efficacy and safety profile in relevant preclinical models.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Desmethyl Celecoxib | 170569-87-6 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-mediated G1 Arrest by Celecoxib Differs in Low-versus High-grade Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of celecoxib, a selective cyclooxygenase-2 inhibitor, in medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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